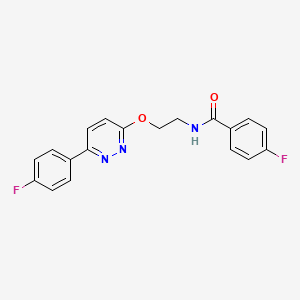
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide” is a compound that has been researched in various fields1. It has a molecular formula of C19H15F2N3O2 and a molecular weight of 355.3452.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds have been synthesized and studied for their antifungal activities3.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a pyridazine ring attached to a benzamide group via an ether and amide linkage2.Chemical Reactions Analysis
There’s no specific information available on the chemical reactions involving this compound. However, related compounds have shown antifungal activity, suggesting they may interact with biological systems in interesting ways3.Physical And Chemical Properties Analysis
This compound has a molecular formula of C19H15F2N3O2 and a molecular weight of 355.3452. Other physical and chemical properties are not available in the current resources.科学的研究の応用
Alzheimer's Disease Research
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has been utilized as a molecular imaging probe in Alzheimer's disease research. Specifically, it was used in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This study found significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with the severity of clinical symptoms and neuropathological loads (Kepe et al., 2006).
Antimicrobial Research
The compound has been explored for its antimicrobial properties. Novel fluorine-containing derivatives of this compound, particularly those with quinazolinone and thiazolidinone motifs, have shown remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).
Anti-HIV and CDK2 Inhibition
Fluorine substituted derivatives of this compound have been synthesized for potential anti-HIV-1 and CDK2 inhibition. Several compounds showed significant anti-HIV activity in MT-4 cells, and CDK2 inhibition activity, highlighting their potential as dual anti-HIV and anticancer agents (Makki et al., 2014).
Antitumor Activities
Further research has been conducted on imidazole acyl urea derivatives of this compound as Raf kinase inhibitors, with some exhibiting inhibitory activities comparable to the drug Sorafenib. This points to its potential in antitumor applications (Zhu, 2015).
Crystal Structure and Polymorphism Studies
Studies on the crystal structure and polymorphism of related fluorine-substituted benzamides have provided insights into the molecular packing, hydrogen bonding, and intermolecular interactions critical for pharmaceutical formulation (Chopra & Row, 2008).
Safety And Hazards
将来の方向性
While there’s no specific future directions mentioned for this compound, related compounds have been studied for their antifungal activities3, suggesting potential avenues for future research.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field would be necessary.
特性
IUPAC Name |
4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMIWUFYJQODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2354060.png)
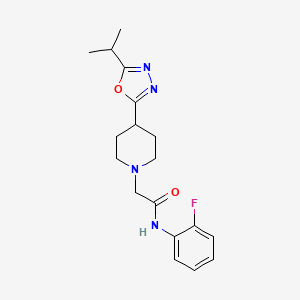
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-oxoethyl]propanamide](/img/structure/B2354062.png)
![Ethyl 4-[({3-[6-(methylsulfonyl)pyridazin-3-yl]phenyl}amino)sulfonyl]benzoate](/img/structure/B2354064.png)
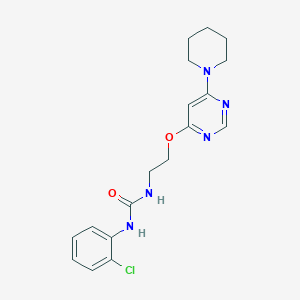
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2354069.png)
![3-[(4-Bromophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2354070.png)
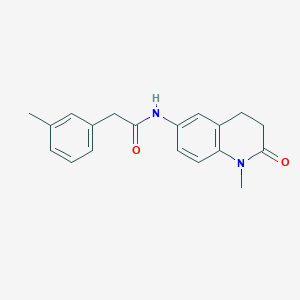
![2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2354072.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2354075.png)
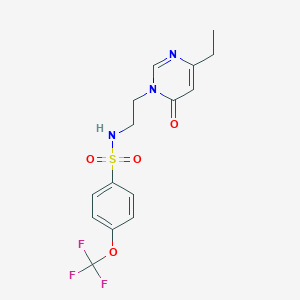
![Ethyl 4-(2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2354077.png)
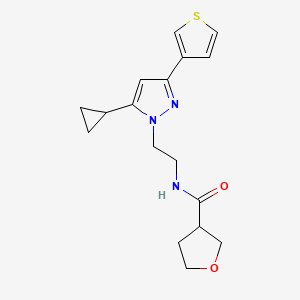
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2354082.png)